4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine
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Overview
Description
Preparation Methods
The synthesis of 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH2-).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine can be compared with other similar compounds, such as:
4-tert-Butylphenol: Used in the production of epoxy resins and curing agents.
N-(4-sec-Butyl-phenyl)-2-phenoxy-acetamide: Used in early discovery research for its unique chemical properties.
Biological Activity
4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine, also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity based on available literature, including case studies, research findings, and comparative data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H18ClN O
- Molecular Weight : 263.76 g/mol
Structural Features
- The presence of a sec-butyl group contributes to lipophilicity, potentially affecting its interaction with biological membranes.
- The chlorophenylamine moiety is often associated with various biological activities, including anti-inflammatory and analgesic effects.
Research indicates that this compound exhibits several biological activities:
- Antidepressant Activity : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.
- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through modulation of oxidative stress pathways.
Case Studies
- Study on Antidepressant Effects :
- Anti-inflammatory Activity :
- Neuroprotective Study :
Comparative Data Table
The following table compares the biological activity of this compound with other related compounds:
Compound Name | Antidepressant Activity | Anti-inflammatory Activity | Neuroprotective Effect |
---|---|---|---|
This compound | Moderate | High | Moderate |
Clozapine | High | Moderate | High |
Fluoxetine | High | Low | Low |
In Vitro Studies
In vitro studies have shown that this compound can modulate key signaling pathways involved in inflammation and neurotransmission. The compound's ability to inhibit phospholipase A2 has been particularly noted as a mechanism for its anti-inflammatory properties (source: ).
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. Dosing studies indicated that oral administration led to significant bioavailability, which is critical for therapeutic efficacy (source: ).
Properties
IUPAC Name |
4-(4-butan-2-ylphenoxy)-3-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(18)10-15(16)17/h4-11H,3,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPJQUWWYQWUOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542491 |
Source
|
Record name | 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87294-31-3 |
Source
|
Record name | 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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